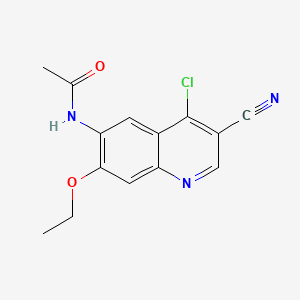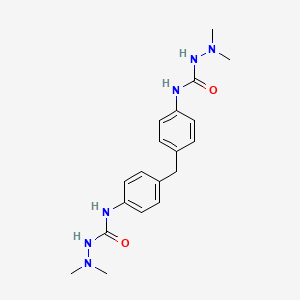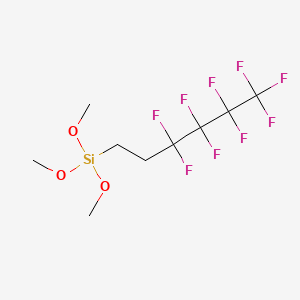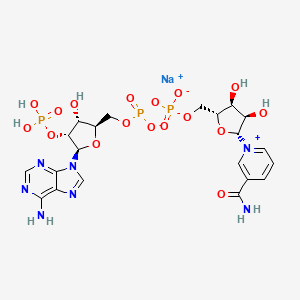
Nadide phosphate monosodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium nicotinamide adenine dinucleotide phosphate (Sodium NADP) is a sodium salt form of nicotinamide adenine dinucleotide phosphate. It is a crucial coenzyme involved in cellular electron transfer reactions in biological metabolism. Sodium NADP alternates between oxidized (NADP+) and reduced (NADPH) forms, maintaining cellular redox homeostasis and regulating various biological events, including cellular metabolism .
Scientific Research Applications
Sodium NADP has a wide range of scientific research applications, including:
Safety and Hazards
Mechanism of Action
Sodium NADP exerts its effects by competitively inhibiting nucleotide metabolism through the suppression of enzymes like nucleoside diphosphate kinase and adenosine kinase. It also serves as a coenzyme in redox reactions, facilitating the transfer of electrons and maintaining cellular redox homeostasis . The molecular targets and pathways involved include the pentose phosphate pathway and various biosynthetic pathways that require NADPH as a reducing agent .
Biochemical Analysis
Biochemical Properties
Nadide Phosphate Monosodium is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the DNA repair system and promote normal cellular biosynthetic responses after chemotherapy .
Cellular Effects
This compound exerts a significant influence on various types of cells and cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect cancer patients against the general toxic effects of substances such as doxorubicin or cisplatin .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves a multitude of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium NADP can be synthesized through the phosphorylation of nicotinamide adenine dinucleotide (NAD+) using NAD+ kinase. This reaction involves the addition of a phosphate group to NAD+ to form NADP+. The reaction conditions typically include the presence of ATP and a suitable buffer to maintain the pH .
Industrial Production Methods
Industrial production of Sodium NADP involves large-scale enzymatic synthesis using NAD+ kinase. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and substrate concentrations. The product is then purified using techniques like ion-exchange chromatography to remove impurities and obtain high-purity Sodium NADP .
Chemical Reactions Analysis
Types of Reactions
Sodium NADP undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Sodium NADP alternates between its oxidized (NADP+) and reduced (NADPH) forms, playing a key role in redox reactions within cells.
Substitution Reactions: Sodium NADP can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by enzymes.
Common Reagents and Conditions
Common reagents used in reactions involving Sodium NADP include:
Glucose-6-phosphate dehydrogenase: Catalyzes the oxidation of glucose-6-phosphate to 6-phosphogluconolactone, reducing NADP+ to NADPH.
Major Products Formed
The major products formed from reactions involving Sodium NADP include NADPH, which is essential for various biosynthetic pathways, and 6-phosphogluconolactone, a product of the pentose phosphate pathway .
Comparison with Similar Compounds
Sodium NADP is similar to other nicotinamide adenine dinucleotide phosphates, such as NAD+ and NADH. it is unique in its role as a coenzyme in anabolic reactions, such as the Calvin cycle and lipid synthesis, which require NADPH as a reducing agent . Other similar compounds include:
Nicotinamide adenine dinucleotide (NAD+): Involved in catabolic reactions and cellular respiration.
Nicotinamide adenine dinucleotide (NADH): The reduced form of NAD+, involved in electron transport and energy production.
Sodium NADP’s uniqueness lies in its specific role in anabolic reactions and its ability to maintain redox balance in cells, making it a vital component in various metabolic processes .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Nadide phosphate monosodium involves the reaction between Nadide and sodium phosphate.", "Starting Materials": ["Nadide", "Sodium phosphate"], "Reaction": [ "Step 1: Dissolve Nadide in water to form a solution.", "Step 2: Dissolve sodium phosphate in water to form a solution.", "Step 3: Add the sodium phosphate solution to the Nadide solution slowly while stirring.", "Step 4: Continue stirring the mixture for several hours at room temperature.", "Step 5: Filter the resulting solid and wash it with water.", "Step 6: Dry the solid in a vacuum oven at low temperature.", "Step 7: The resulting product is Nadide phosphate monosodium." ] } | |
CAS RN |
1184-16-3 |
Molecular Formula |
C21H27N7NaO17P3 |
Molecular Weight |
765.4 g/mol |
IUPAC Name |
sodium;[[(2R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14?,15-,16?,20?,21?;/m1./s1 |
InChI Key |
JNUMDLCHLVUHFS-HLFIWPCTSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
Other CAS RN |
53-59-8 |
physical_description |
White odorless solid; [Bio-Rad Laboratories MSDS] |
Pictograms |
Irritant |
Related CAS |
24292-60-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





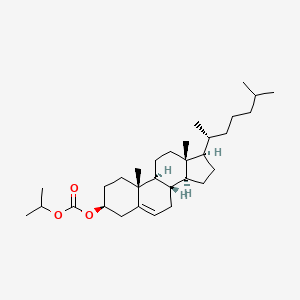
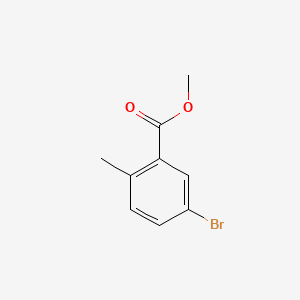
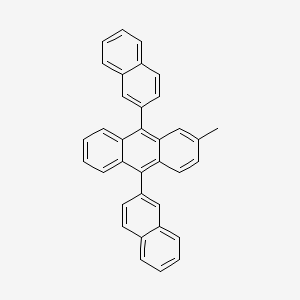
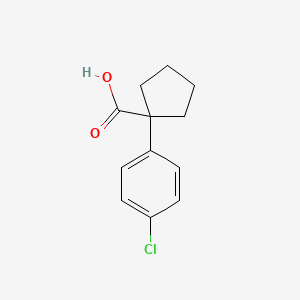

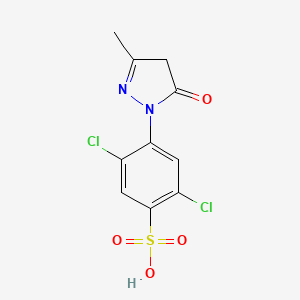
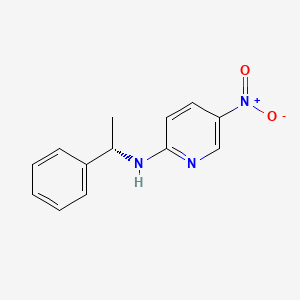
![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)
